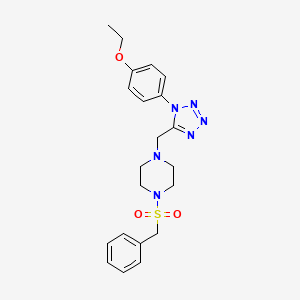

1-(benzylsulfonyl)-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine

Description

The compound 1-(benzylsulfonyl)-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine features a piperazine core substituted with a benzylsulfonyl group at the 1-position and a tetrazole ring linked to a 4-ethoxyphenyl moiety at the 4-position. The benzylsulfonyl group enhances metabolic stability and may influence receptor binding, while the tetrazole acts as a bioisostere for carboxylic acids, improving bioavailability .

Properties

IUPAC Name |

1-benzylsulfonyl-4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3S/c1-2-30-20-10-8-19(9-11-20)27-21(22-23-24-27)16-25-12-14-26(15-13-25)31(28,29)17-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCUVQVVRNMULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Benzylsulfonyl)-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

It consists of a piperazine core substituted with a benzylsulfonyl group and a tetrazole derivative, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Effects : Many sulfonyl-containing compounds have shown promise in inhibiting bacterial growth.

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : Certain sulfonamide derivatives are known for their anti-inflammatory effects.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds that target specific enzymes can disrupt metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : Interaction with neurotransmitter receptors may influence signaling pathways related to pain and inflammation.

- DNA Interaction : Some compounds can intercalate into DNA, leading to cytotoxic effects.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related benzylsulfonyl compounds against various bacterial strains. The results indicated significant inhibition, particularly against Gram-positive bacteria, suggesting potential for development as antibacterial agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1 | Staphylococcus aureus | 15 |

| 2 | Escherichia coli | 12 |

| 3 | Pseudomonas aeruginosa | 10 |

Antitumor Activity

In vitro studies demonstrated that the compound exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values were determined through MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

| HeLa (Cervical Cancer) | 28 |

Case Studies

One notable case involved the use of a similar compound in a clinical setting where patients showed improved outcomes when treated with benzylsulfonamide derivatives. The study highlighted the importance of structure-activity relationships in optimizing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Tetrazole-Ethoxyphenyl Motifs

a) 4-(((1-(4-Ethoxyphenyl)-1H-Tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ab)

- Structure : Shares the 4-ethoxyphenyl-tetrazole group but replaces the piperazine-benzylsulfonyl with a butanenitrile-sulfonyl chain.

Data :

Property Value Yield 64% Melting Point 128.8–130.2°C Molecular Weight (HRMS) 336.1127 Physical State White solid

b) 1-((1-(4-Ethoxyphenyl)-1H-Tetrazol-5-yl)methyl)piperazine dihydrochloride

- Structure : Contains the same tetrazole-ethoxyphenyl-piperazine core but lacks the benzylsulfonyl group.

- Data :

Property Value Availability Discontinued Salt Form Dihydrochloride

Analogs with Piperazine-Sulfonyl Motifs

a) 1-{[1-(4-Methoxyphenyl)-1H-Tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine

- Structure : Substitutes ethoxyphenyl with methoxyphenyl and benzylsulfonyl with methylsulfonyl.

- Data :

Property Value Molecular Formula C₁₄H₂₀N₆O₃S Average Mass 352.413 ChemSpider ID 21932108 - Methylsulfonyl, being smaller than benzylsulfonyl, may reduce steric hindrance in receptor binding .

b) 1-[(Benzylsulfonyl)acetyl]-4-(2-fluorophenyl)piperazine

- Structure : Retains the benzylsulfonyl-piperazine motif but replaces the tetrazole-ethoxyphenyl with a 2-fluorophenyl-acetyl group.

- Data :

Property Value Molecular Formula C₁₉H₂₁FN₂O₃S Molecular Weight 376.445 - Key Difference : The fluorophenyl group introduces electronegativity, which may enhance binding to aromatic receptor pockets but lacks the tetrazole’s bioisosteric advantages .

Analogs with Varied Aromatic Substituents

Compounds from (e.g., 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-methoxyphenyl)piperazine (15) ) highlight the impact of substituents:

- Methoxy vs. Ethoxy : Methoxy derivatives (e.g., compound 15, melting point 78.1–79.3°C) exhibit lower melting points than ethoxy analogs, suggesting reduced crystallinity.

- Fluorine Substitution : Fluorophenyl derivatives (e.g., compound 17, melting point 79.8–80.5°C) show higher metabolic stability due to fluorine’s electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.